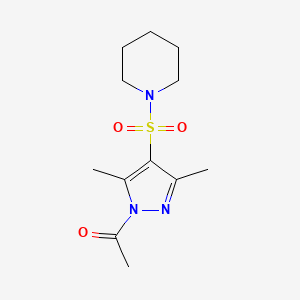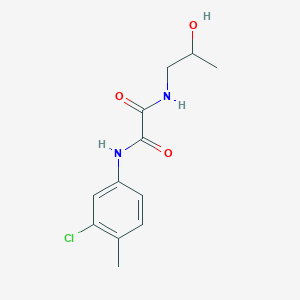
N-(2-Oxo-2-((4-(3-(Trifluormethyl)phenoxy)but-2-in-1-yl)amino)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a benzamide moiety
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of action
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological targets. Given the presence of the trifluoromethyl group, it’s possible that this compound could undergo trifluoromethylation of carbon-centered radical intermediates . But again, without specific studies, this is purely speculative.
Biochemical pathways
Without specific research, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to have potential antidepressant effects, possibly involving the serotonergic system .
Result of action
The result of a compound’s action is typically observed at the molecular and cellular level. For example, some compounds with a trifluoromethyl group have been shown to have potential antidepressant effects . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the phenoxy linkage, and the coupling of the benzamide moiety. Common synthetic routes include:
Phenoxy Formation: The phenoxy group is introduced through nucleophilic aromatic substitution reactions, often using phenol derivatives and suitable leaving groups.
Coupling Reactions: The final coupling of the benzamide moiety is achieved through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy and benzamide groups, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide .
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl .
Uniqueness
N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)16-9-6-10-17(13-16)28-12-5-4-11-24-18(26)14-25-19(27)15-7-2-1-3-8-15/h1-3,6-10,13H,11-12,14H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQYUKWWEWSSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)


![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
